RapiFluor-MS is classified as a glycan labeling reagent. It consists of an N-hydroxysuccinimide (NHS) carbamate rapid tagging group, a quinoline fluorophore, and a tertiary amine to enhance ionization. The reagent facilitates the rapid tagging of glycosylamines released from glycoproteins, allowing for streamlined workflows in glycomics research .
The synthesis of RapiFluor-MS involves several key steps:
The entire process is designed to be completed within five minutes, significantly reducing the time required for sample preparation compared to traditional methods .
The molecular structure of RapiFluor-MS includes:
The specific molecular formula and weight can vary based on modifications during synthesis, but the core structure remains focused on optimizing tagging efficiency and detection sensitivity .
RapiFluor-MS undergoes a straightforward reaction mechanism upon contact with N-glycans:
This method allows for high-throughput analysis while maintaining accuracy in quantifying glycan profiles .
The mechanism by which RapiFluor-MS enhances detection involves:
These elements combine to provide a robust method for analyzing complex glycan structures with high sensitivity and specificity .
RapiFluor-MS exhibits several notable physical and chemical properties:
These properties make RapiFluor-MS suitable for various analytical techniques including HPLC, ultra-high-performance liquid chromatography (UHPLC), and mass spectrometry .
RapiFluor-MS has a wide range of applications in scientific research:
Protein glycosylation represents one of the most complex and biologically significant post-translational modifications, directly influencing protein folding, stability, receptor interactions, and immunological responses. In therapeutic proteins, glycosylation profiles are designated as critical quality attributes due to their impact on drug efficacy, pharmacokinetics, and safety. Aberrant glycosylation patterns serve as biomarkers for diseases ranging from cancer to autoimmune disorders. For instance, immunoglobulin G (IgG) N-glycan profiles correlate with inflammatory conditions, and changes in sialylation or fucosylation directly modulate antibody-dependent cellular cytotoxicity (ADCC) in monoclonal antibody therapeutics. The analytical challenge lies in detecting structurally diverse glycans—ranging from neutral high-mannose structures to charged sialylated species—at varying abundance levels within complex biological matrices [1] [2] [6].
Traditional glycan labeling via reductive amination, using tags like 2-aminobenzamide (2-AB) or procainamide, faced significant limitations:
RapiFluor-MS, introduced by Waters Corporation, revolutionized this landscape through three innovations:
Table 1: Performance Comparison of Glycan Labeling Reagents
Parameter | 2-AB | Procainamide | RapiFluor-MS |
---|---|---|---|
Labeling Time | 16–18 hours | 2–4 hours | 5 minutes |
Relative FLR Sensitivity | 1× | 15× | 4× vs. 2-AB |
Relative MS Sensitivity | 1× | 2× | 68× vs. 2-AB |
Ionization Enhancement | Low | Moderate | High (tertiary amine) |
Data derived from comparative studies [1] [8].
RapiFluor-MS enables large-scale glycomic studies previously hindered by technical constraints. Its streamlined workflow reduces sample preparation from glycoprotein to analyzed glycans to 30 minutes, facilitating population-scale biomarker discovery and biotherapeutic quality control. A landmark study analyzing 335 human plasma IgG samples across 5 months demonstrated exceptional reproducibility: major glycan peaks (constituting >75% of total abundance) exhibited coefficients of variation (CVs) <2%, even when using multiple chromatography systems and columns. Low-abundance glycans (<1% relative abundance) showed CVs of 16–29%, still outperforming conventional methods [2] [9].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: